molecular formula C9H13ClSn B3395084 Stannane, (4-chlorophenyl)trimethyl- CAS No. 14064-15-4

Stannane, (4-chlorophenyl)trimethyl-

Cat. No.: B3395084
CAS No.: 14064-15-4
M. Wt: 275.36 g/mol
InChI Key: LOASBZWVDPSHFC-UHFFFAOYSA-N
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Description

Stannane, (4-chlorophenyl)trimethyl- is an organotin compound with the chemical formula C9H13ClSn and a molecular weight of 275.363 g/mol . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of Stannane, (4-chlorophenyl)trimethyl- typically involves the reaction of trimethyltin chloride with 4-chlorophenylmagnesium bromide . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

ClSn(CH3)3+ClC6H4MgBrClC6H4Sn(CH3)3+MgBrCl\text{ClSn(CH}_3\text{)}_3 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{ClC}_6\text{H}_4\text{Sn(CH}_3\text{)}_3 + \text{MgBrCl} ClSn(CH3​)3​+ClC6​H4​MgBr→ClC6​H4​Sn(CH3​)3​+MgBrCl

Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Stannane, (4-chlorophenyl)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides. For example, oxidation with hydrogen peroxide can yield the corresponding tin oxide.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

Common reagents used in these reactions include hydrogen peroxide for oxidation, amines or thiols for substitution, and hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Stannane, (4-chlorophenyl)trimethyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and the development of new organotin compounds.

    Biology: Organotin compounds, including Stannane, (4-chlorophenyl)trimethyl-, are studied for their biological activity. Some organotin compounds have been found to exhibit antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds. Their ability to interact with biological molecules makes them candidates for drug development.

    Industry: Organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of Stannane, (4-chlorophenyl)trimethyl- involves its interaction with biological molecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects. The exact molecular targets and pathways involved are still under investigation, but organotin compounds are known to affect cellular processes such as enzyme activity and gene expression.

Comparison with Similar Compounds

Stannane, (4-chlorophenyl)trimethyl- can be compared with other organotin compounds, such as:

    Trimethyltin chloride: Similar in structure but lacks the 4-chlorophenyl group.

    Tributyltin chloride: Another organotin compound with different alkyl groups attached to the tin atom.

    Triphenyltin chloride: Contains phenyl groups instead of methyl groups.

The uniqueness of Stannane, (4-chlorophenyl)trimethyl- lies in the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(4-chlorophenyl)-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOASBZWVDPSHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161452
Record name Stannane, (4-chlorophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-15-4
Record name Stannane, (4-chlorophenyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, (4-chlorophenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 1M solution of trimethyltin chloride in THF (92 ml, 92 mmol) was slowly added a 1M solution of 4-chlorophenylmagnesium bromide in Et2O (92 ml, 92 mmol) over a 40 min period at −10° C. so that the temperature never exceed 0° C. After the addition, the cooling bath was removed and the resulting suspension was stirred at RT for 1 h. A saturated aqueous solution of NH4Cl (14 ml) was added followed by water until complete dissolution of the precipitate. The mixture was transferred into a separating funnel and extracted with Et2O (3×). The combined organic fractions were dried over Na2SO4, filtered and evaporated to dryness. The resulting crude material was purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; isocratic elution with cyclohexane) to yield the title compound (24.47 g, 89 mmol, 97%) as a colorless oil.
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Synthesis routes and methods II

Procedure details

A small quantity of iodine was put in a vessel containing 280 mg (12 mmol) of metal magnesium and 10 ml of anhydrous diethyl ether, and a solution of 2.0 g (10 mmol) of 4-bromobenzene in 10 ml of anhydrous diethyl ether was gradually added dropwise under stirring. Reaction progressed rapidly, and after the reaction somewhat calmed down, the mixture was heated and stirred at 50° C. for further 3 hours. Thereafter, the reactor was cooled to 0° C., 2.1 g (10 mmol) of trimethyltin chloride was added, and the mixture was heated again to 50° C. and refluxed for 2 hours. After the reaction, the reaction solution was cooled again to 0° C., saturated ammonium chloride solution was added, and the mixture was extracted with diethyl ether. The organic layer was washed with water and saturated saline, dried over anhydrous magnesium sulfate and anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane) and vacuum distillation to give 1.9 g of 4-chlorophenyltrimethyltin as a colorless oil (yield 64%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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